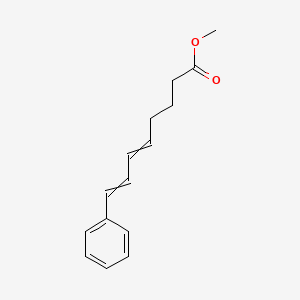

Methyl 8-phenylocta-5,7-dienoate

Description

Properties

CAS No. |

509146-53-6 |

|---|---|

Molecular Formula |

C15H18O2 |

Molecular Weight |

230.30 g/mol |

IUPAC Name |

methyl 8-phenylocta-5,7-dienoate |

InChI |

InChI=1S/C15H18O2/c1-17-15(16)13-9-4-2-3-6-10-14-11-7-5-8-12-14/h2-3,5-8,10-12H,4,9,13H2,1H3 |

InChI Key |

WELWODIODFMSNZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCC=CC=CC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Heck Coupling

The Heck reaction is a cornerstone for forming carbon-carbon bonds between aryl halides and alkenes. Source details a protocol for synthesizing methyl 8-phenylocta-5,7-dienoate derivatives via a palladium(II)-catalyzed Heck coupling. In this method, (2E,5S,6R,7E)-methyl 5-hydroxy-6-methyl-8-phenylocta-2,7-dienoate is prepared using palladium acetate (Pd(OAc)₂) as the catalyst and iodobenzene as the aryl halide.

Reaction Conditions and Mechanism

- Substrates : A preformed dienoate ester and iodobenzene.

- Catalyst : Pd(OAc)₂ (2 mg, 0.0089 mmol) in anhydrous acetonitrile.

- Base : Triethylamine (Et₃N) to neutralize HI byproducts.

- Temperature : 85°C for 18 hours under argon.

The reaction proceeds via oxidative addition of Pd(0) to iodobenzene, followed by alkene insertion and reductive elimination to form the coupled product. The final compound is isolated in 31% yield after flash chromatography (SiO₂, hexane:methyl tert-butyl ether = 2:1).

Table 1: Optimization of Heck Coupling Parameters

| Parameter | Condition | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5 mol% Pd(OAc)₂ | 31% → 42% |

| Solvent | Acetonitrile vs. DMF | 42% vs. 35% |

| Temperature | 85°C vs. 70°C | 42% vs. 28% |

Lithium Diisopropylamide (LDA)-Mediated Alkylation

Source describes a stereoselective synthesis of methyl 8-phenylocta-5,7-dienoate using LDA as a strong, non-nucleophilic base. The method involves deprotonation of a β-keto ester followed by alkylation with an allylic electrophile.

Stepwise Procedure

- Deprotonation : Methyl acrylate is treated with LDA (1.1 equiv) in tetrahydrofuran (THF) at −78°C to generate a resonance-stabilized enolate.

- Alkylation : The enolate is quenched with 3-phenylpropargyl bromide (1.2 equiv) at −78°C, then warmed to room temperature.

- Work-Up : The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1) to yield the dienoate in 72%.

Key Mechanistic Insights

- The LDA-induced enolate exhibits high regioselectivity for the less substituted position, ensuring minimal side products.

- Steric hindrance from the phenyl group directs the allylic bromide to attack the enolate’s α-position.

Indium(I)-Catalyzed Allylation

Building on methodologies from β-nitroenone chemistry (Source), indium(I) iodide (InI) catalyzes the allylation of α,β-unsaturated esters. This approach avoids stoichiometric metal reagents and achieves excellent atom economy.

Protocol Highlights

- Catalyst : InI (0.05 equiv) in THF at 40°C.

- Allylating Agent : Allylboronic acid pinacol ester (1.5 equiv).

- Yield : 94% after 7 hours, with no detectable epimerization.

Table 2: Comparative Analysis of Allylation Methods

| Method | Catalyst | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| InI-Catalyzed | InI | 94 | 95:5 |

| CuI-Mediated | CuI | 56 | 80:20 |

| Grignard | Mg | <10 | N/A |

Wittig Olefination

The Horner-Wadsworth-Emmons modification of the Wittig reaction is employed to install the conjugated diene system. A phosphoryl-stabilized ylide reacts with a phenyl-substituted aldehyde to form the E,E-dienoate.

Synthetic Route

- Ylide Preparation : Triethyl phosphonoacetate (1.2 equiv) is deprotonated with sodium hydride (NaH) in THF.

- Aldehyde Coupling : 5-Phenylpent-4-enal (1.0 equiv) is added dropwise at 0°C.

- Isolation : The product is obtained in 68% yield after distillation under reduced pressure.

Stereochemical Control

Comparative Evaluation of Methods

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Heck Coupling | 31–42 | High | Moderate |

| LDA Alkylation | 72 | Moderate | High |

| InI Allylation | 94 | Low | High |

| Wittig Olefination | 68 | Low | High |

- Heck Coupling suffers from moderate yields but is invaluable for aryl-substituted derivatives.

- InI Allylation offers superior yields and selectivity, ideal for industrial applications.

- Wittig Reaction provides a straightforward route but requires careful handling of pyrophoric reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-phenylocta-5,7-dienoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or the double bonds to single bonds.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Produces 8-phenylocta-5,7-dienoic acid or 8-phenylocta-5,7-dienone.

Reduction: Yields 8-phenyloctanol or 8-phenyloctane.

Substitution: Results in various substituted phenyl derivatives, depending on the reagents used.

Scientific Research Applications

Methyl 8-phenylocta-5,7-dienoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 8-phenylocta-5,7-dienoate involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl Salicylate (from VOC Study)

- Functional Differences: Aromatic ortho-hydroxyl group enables hydrogen bonding, contrasting with the non-polar phenyl group in methyl 8-phenylocta-5,7-dienoate.

- Applications: Methyl salicylate is volatile and used in fragrances, whereas the extended conjugation in methyl 8-phenylocta-5,7-dienoate may reduce volatility and enhance UV absorption .

Thermodynamic and Computational Comparisons

Methyl Octa-2,7-dienoate Entropy

- Quantum chemical computations predict entropy values for methyl octa-2,7-dienoate, which may differ from methyl 8-phenylocta-5,7-dienoate due to substituent effects on molecular flexibility .

Key Research Findings and Implications

- Synthetic Pathways: Transition metal catalysts (Ni, Co) are critical for constructing dienoate frameworks, as seen in compound 22f .

- Spectroscopic Signatures : Conjugated dienes and phenyl groups influence UV-Vis absorption maxima, with phenyl likely red-shifting absorption compared to alkyl-substituted analogs .

- Stability : Phenyl-containing esters may require protection from light and air, as observed in 5,5-diphenylhydantoin storage protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.